REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1.[CH2:12]([NH:14][CH2:15][CH3:16])[CH3:13]>C(O)C.[OH-].[Na+]>[ClH:1].[CH2:12]([N:14]([CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1)[CH2:15][CH3:16])[CH3:13] |f:3.4,5.6|
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Name
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|
Quantity
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17.1 g
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Type
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reactant
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Smiles
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ClCC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
32.2 g
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Type
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reactant
|
Smiles
|
C(C)NCC
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed for 17 hours
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Duration
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17 h
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Type
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EXTRACTION
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Details
|
extracted with ether (50-100 ml)
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Type
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ADDITION
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Details
|
the residue was treated with ethanol
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Type
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FILTRATION
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Details
|
filtered
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Type
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CUSTOM
|
Details
|
The residue was recrystallized from isopropyl alcohol (3×)
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Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)N(CC)CC1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.54 g | |
YIELD: CALCULATEDPERCENTYIELD | 55.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |